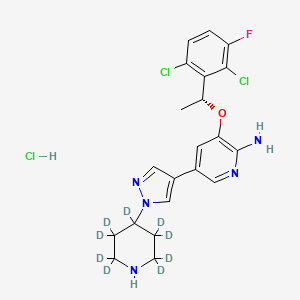
Ripk1-IN-20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ripk1-IN-20 is a small molecule inhibitor that targets receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial regulator of cell death and inflammation, making it a significant target for therapeutic interventions in various diseases, including autoimmune, inflammatory, neurodegenerative, and ischemic conditions .
Vorbereitungsmethoden
The synthesis of Ripk1-IN-20 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of advanced organic synthesis techniques, such as palladium-catalyzed cross-coupling reactions and amide bond formations . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of automated synthesis and purification systems .
Analyse Chemischer Reaktionen
Ripk1-IN-20 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employed to reduce specific functional groups, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Ripk1-IN-20 has a wide range of scientific research applications:
Chemistry: Used as a chemical probe to study the role of RIPK1 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of RIPK1 inhibition on cell death and inflammation.
Wirkmechanismus
Ripk1-IN-20 exerts its effects by inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the kinase domain of RIPK1, and its action involves disrupting the interactions between RIPK1 and other signaling proteins .
Vergleich Mit ähnlichen Verbindungen
Ripk1-IN-20 is unique in its high selectivity and potency as a RIPK1 inhibitor. Similar compounds include:
Compound 4-155: Another RIPK1 inhibitor with significant anti-inflammatory properties.
Nec-1s: A well-known RIPK1 inhibitor used in various research studies.
GSK2606414 and GSK2656157: These compounds also target RIPK1 but have different binding modes and selectivity profiles.
This compound stands out due to its specific binding affinity and effectiveness in inhibiting RIPK1-mediated signaling pathways, making it a valuable tool in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C28H26F3N5O4 |
|---|---|
Molekulargewicht |
553.5 g/mol |
IUPAC-Name |
4-amino-1-[(3-methyloxetan-3-yl)methyl]-3-[1-[2-[3-(trifluoromethoxy)phenyl]acetyl]-2,3-dihydroindol-5-yl]-6H-pyrrolo[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C28H26F3N5O4/c1-27(14-39-15-27)13-35-12-20(23-24(35)26(38)34-33-25(23)32)17-5-6-21-18(11-17)7-8-36(21)22(37)10-16-3-2-4-19(9-16)40-28(29,30)31/h2-6,9,11-12H,7-8,10,13-15H2,1H3,(H2,32,33)(H,34,38) |
InChI-Schlüssel |
KFHZLTRBSZRXEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC1)CN2C=C(C3=C2C(=O)NN=C3N)C4=CC5=C(C=C4)N(CC5)C(=O)CC6=CC(=CC=C6)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


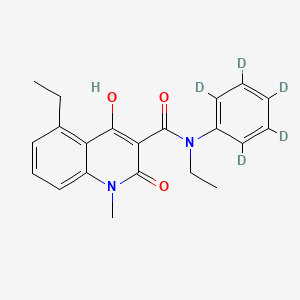
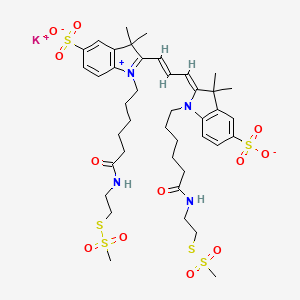
![(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367732.png)


![(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione](/img/structure/B12367751.png)

![Trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12367772.png)
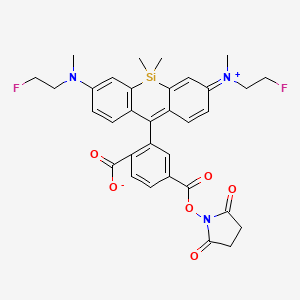
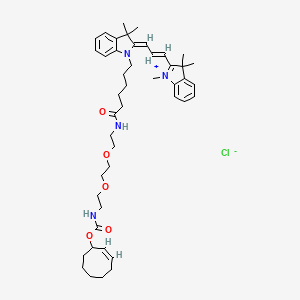
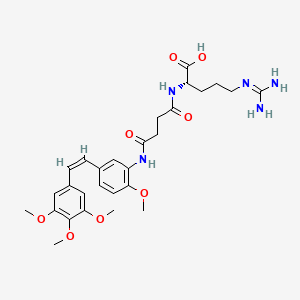
![3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one](/img/structure/B12367783.png)
![3-[6-[[[1-[5-(3-chlorophenyl)-3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methylamino]methyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12367790.png)
